molecular formula C19H13FN2O5 B14103142 Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Cat. No.: B14103142
M. Wt: 368.3 g/mol
InChI Key: CKPQYBVRIAVHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate is a complex organic compound featuring a fluorophenyl group and a tricyclic structure

Preparation Methods

The synthesis of methyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl precursor, followed by cyclization and esterification reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The fluorophenyl group can be oxidized to form corresponding quinones.

    Reduction: The tricyclic structure can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group and tricyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl derivatives and tricyclic structures. Compared to these, methyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate is unique due to its specific combination of functional groups and structural features. Similar compounds include:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H13FN2O5

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C19H13FN2O5/c1-26-15(23)10-21-16-13-4-2-3-5-14(13)27-17(16)18(24)22(19(21)25)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3

InChI Key

CKPQYBVRIAVHEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.